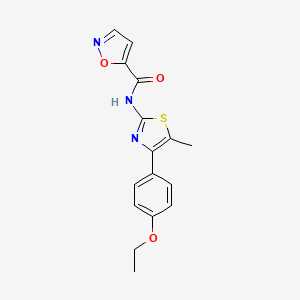

2-(Furan-2-yl)-5-((4-methylbenzyl)thio)-4-(phenylsulfonyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

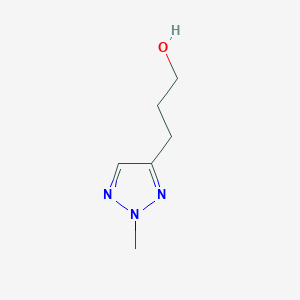

The compound "2-(Furan-2-yl)-5-((4-methylbenzyl)thio)-4-(phenylsulfonyl)oxazole" is a heterocyclic molecule that incorporates several functional groups and structural motifs, including a furan ring, a phenylsulfonyl group, and an oxazole ring. These structural elements are common in various synthetic compounds that exhibit a range of biological activities and are often used in the development of pharmaceuticals and materials with specific properties .

Synthesis Analysis

The synthesis of related compounds typically begins with a furan derivative, which is then functionalized through various chemical reactions. For instance, the synthesis of oxazole derivatives can involve Claisen-Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich reactions, as demonstrated in the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds . Additionally, the synthesis of 5-acylisothiazoles from furans using thiazyl chloride indicates the reactivity of furan derivatives under electrophilic conditions, which could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related oxazole compounds has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These methods provide detailed information about the molecular framework and the nature of substituents attached to the core structure . X-ray crystallography has also been employed to determine the solid-state structure of isothiazole derivatives, which can offer insights into the bonding patterns and molecular conformations of similar oxazole compounds .

Chemical Reactions Analysis

Oxazole derivatives can participate in a variety of chemical reactions. For example, the α-sulfonyl anion of a 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole reacts with alkyl halides to give monoalkylated and dialkylated products, and reductive desulfonylation can be optimized to afford desulfonylated products . The acylation and formylation of 5-phenyl-2-(fur-2-yl)oxazole occur at the furan ring, indicating the reactivity of the furan moiety in electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity, luminescent properties, and stability. For instance, the spectral-luminescent properties of 2-(fur-2-yl)-5-phenyloxazole derivatives have been investigated, revealing the impact of different substituents on these properties . The thermal stability and sensitivity to impact and friction of energetic materials based on oxadiazole and furazan rings have also been studied, which could be relevant for understanding the stability of the target compound .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Chemical Synthesis and Tautomerism : Research has focused on synthesizing derivatives of furan-containing compounds and studying their chemical properties, including tautomerism. For example, the synthesis of 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol from furan-2-carboxylic acid hydrazide has been reported. These compounds have been synthesized and analyzed for their thiol-thione tautomeric equilibrium (M. Koparır, A. Çetin, A. Cansiz, 2005).

Biological Applications

Antiproliferative Activity : Derivatives of benzoxazole, which share a structural motif with the specified compound, have been synthesized and evaluated for their antiproliferative activity against various cancer cells. These compounds exhibit significant activity, indicating potential applications in cancer research (Burak Kuzu et al., 2022).

Antibacterial and Antiurease Activities : New derivatives have been synthesized and evaluated for antibacterial, antiurease, and antioxidant activities. Such research indicates the potential of furan-containing compounds in developing new antimicrobial and antioxidant agents (B. B. Sokmen et al., 2014).

Mechanistic Insights and Applications

Mechanism of Action in Plant Protection : Sulfone derivatives containing oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight. These compounds not only inhibit the growth of pathogens but also enhance plant resistance, indicating their potential use in agricultural protection (Li Shi et al., 2015).

Neuropharmacological Properties : The synthesis and evaluation of isoxazoline derivatives, including furan-containing compounds, for antidepressant and antianxiety activities have been reported. Such studies contribute to understanding the potential neuropharmacological applications of these compounds (J. Kumar, 2013).

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-2-(furan-2-yl)-5-[(4-methylphenyl)methylsulfanyl]-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S2/c1-15-9-11-16(12-10-15)14-27-21-20(22-19(26-21)18-8-5-13-25-18)28(23,24)17-6-3-2-4-7-17/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHFJAFVXJVMGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)-5-((4-methylbenzyl)thio)-4-(phenylsulfonyl)oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate](/img/structure/B2499984.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide](/img/structure/B2499986.png)

![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2499990.png)

![Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2499998.png)

![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N,4-dimethylbenzamide](/img/structure/B2500002.png)

![1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2500005.png)